Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate
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Description
Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate, also known as ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate, is a chemical compound with the CAS Number: 52262-79-0 . It has a molecular weight of 290.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate involves the condensation of 3-methoxybenzohydrazide with ethyl acetoacetate followed by the reaction of the resulting product with ethyl chloroformate and ammonium carbonate.", "Starting Materials": [ "3-methoxybenzohydrazide", "ethyl acetoacetate", "ethyl chloroformate", "ammonium carbonate" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzohydrazide with ethyl acetoacetate in ethanol to form ethyl 2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoate with ethyl chloroformate and ammonium carbonate in ethanol to form Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate." ] } | |
CAS No. |
338400-93-4 |
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl N-[3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-6-5-7-11(8-10)21-3/h5-8,18H,4H2,1-3H3,(H,15,19,20) |
InChI Key |
QXJSQPAOWFYPRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
solubility |
not available |
Origin of Product |
United States |
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